Cas no 84509-32-0 (6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl-)

6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl- structure
84509-32-0 structure
Product name:6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl-
CAS No:84509-32-0
MF:C17H17NO2
MW:267.32238
CID:725657
PubChem ID:3069309

6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl- Chemical and Physical Properties

Names and Identifiers

    • 6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl-
    • 5-(4-phenylphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane
    • 6,8-Dioxa-3-azabicyclo(3.2.1)octane, 5-(1,1'-biphenyl)-4-yl-
    • 5-([1,1'-Biphenyl]-4-yl)-6,8-dioxa-3-azabicyclo[3.2.1]octane
    • 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane
    • DTXSID301004789
    • 84509-32-0
    • Inchi: InChI=1S/C17H17NO2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-18-10-16(20-17)11-19-17/h1-9,16,18H,10-12H2
    • InChI Key: DGOZPLJIASSIKR-UHFFFAOYSA-N
    • SMILES: C1C2COC(O2)(CN1)C3=CC=C(C=C3)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 267.125928785g/mol
  • Monoisotopic Mass: 267.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 30.5Ų

6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl- Related Literature

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